molecular formula C14H13N3O B14206235 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-17-3

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14206235
CAS No.: 825638-17-3
M. Wt: 239.27 g/mol
InChI Key: ZJGXNQOMULLZNM-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a dimethylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative in the presence of a strong base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: Compounds such as 4-(dimethylamino)phenylacrylate and 4-(dimethylamino)phenylvinylquinoxalines share structural similarities.

    Pyridine derivatives: Compounds like 4-(dimethylamino)phenylpyridine and 4-(dimethylamino)phenylazopyridine are structurally related.

Uniqueness

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both a dimethylamino group and a carbonitrile group on the pyridine ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

825638-17-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-17(2)12-5-3-10(4-6-12)13-7-14(18)16-9-11(13)8-15/h3-7,9H,1-2H3,(H,16,18)

InChI Key

ZJGXNQOMULLZNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2C#N

Origin of Product

United States

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